molecular formula C11H8BrNO2 B14393683 2-Furancarboxaldehyde, 5-(2-bromophenyl)-, oxime CAS No. 88649-65-4

2-Furancarboxaldehyde, 5-(2-bromophenyl)-, oxime

Cat. No.: B14393683
CAS No.: 88649-65-4
M. Wt: 266.09 g/mol
InChI Key: UEXUUNIWRDDEPZ-UHFFFAOYSA-N
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Description

2-Furancarboxaldehyde, 5-(2-bromophenyl)-, oxime is a heterocyclic organic compound that features a furan ring substituted with a bromophenyl group and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxaldehyde, 5-(2-bromophenyl)-, oxime typically involves the reaction of 2-furancarboxaldehyde with 2-bromobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The oxime formation is facilitated by the addition of hydroxylamine hydrochloride, which reacts with the aldehyde group to form the oxime derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Microwave irradiation has also been explored as a method to shorten reaction times while maintaining high yields .

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxaldehyde, 5-(2-bromophenyl)-, oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-Furancarboxaldehyde, 5-(2-bromophenyl)-, oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Furancarboxaldehyde, 5-(2-bromophenyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The bromophenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting enzyme activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Furancarboxaldehyde, 5-(2-bromophenyl)-, oxime is unique due to the presence of both the bromophenyl and oxime groups, which confer distinct chemical and biological properties.

Properties

CAS No.

88649-65-4

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

N-[[5-(2-bromophenyl)furan-2-yl]methylidene]hydroxylamine

InChI

InChI=1S/C11H8BrNO2/c12-10-4-2-1-3-9(10)11-6-5-8(15-11)7-13-14/h1-7,14H

InChI Key

UEXUUNIWRDDEPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=NO)Br

Origin of Product

United States

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